N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for benzenesulfonamide derivatives with multiple substituents. According to Chemical Abstracts Service registry data, N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide is assigned the registry number 1394765-89-9, establishing its unique chemical identity. The systematic International Union of Pure and Applied Chemistry name is designated as N-methyl-4-nitro-N-propan-2-ylbenzenesulfonamide, which precisely describes the substitution pattern on the sulfonamide nitrogen atom.
The nomenclature analysis reveals the compound's structural hierarchy, beginning with the benzene ring as the parent structure, followed by the sulfonamide functional group at position 1, the nitro group at position 4, and the dual nitrogen substitution with methyl and isopropyl groups. This naming convention follows the priority rules established by International Union of Pure and Applied Chemistry guidelines, where the sulfonamide group takes precedence as the principal functional group. The positional numbering system places the sulfonamide group at position 1, making the nitro group para-substituted at position 4 relative to the sulfonamide functionality.
Chemical Abstracts Service registry analysis indicates that this compound belongs to the broader class of substituted benzenesulfonamides, which are extensively studied for their diverse chemical properties and applications. The registry data confirms the molecular formula as C₁₀H₁₄N₂O₄S with a calculated molecular weight of 258.29 grams per mole. The registry information also provides standardized identifiers including the International Chemical Identifier string and the Simplified Molecular Input Line Entry System notation, facilitating database searches and chemical informatics applications.
Properties
IUPAC Name |
N-methyl-4-nitro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(2)11(3)17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJRTWMOAUOYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-isopropyl-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Reduction: N-Isopropyl-N-methyl-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared in Table 1, highlighting substituent variations on the sulfonamide nitrogen and benzene ring.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Comparative Analyses
Acidity and Reactivity
- The 4-nitro group in the target compound lowers the pKa of the sulfonamide proton compared to electron-donating substituents (e.g., 4-methyl or 4-methoxy). This increases acidity, enhancing solubility in basic media .
- Halogenated analogs (e.g., 4-bromo in ) exhibit weaker electron-withdrawing effects, resulting in reduced acidity compared to nitro derivatives.
Spectroscopic Properties
- NMR : Aromatic protons adjacent to the nitro group are deshielded, appearing downfield (δ 8.0–8.5 ppm) in ¹H NMR. Methyl and isopropyl groups on nitrogen resonate as singlets or multiplets near δ 1.0–1.5 ppm (isopropyl) and δ 3.0–3.5 ppm (N-methyl) .
- IR : Strong asymmetric and symmetric stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and sulfonamide S=O stretches (~1170 cm⁻¹ and ~1360 cm⁻¹) .
Biological Activity
N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features both isopropyl and methyl groups attached to the nitrogen atom of a sulfonamide moiety, along with a nitro group on the aromatic ring. Its molecular formula is CHNOS, and it has a molecular weight of 256.28 g/mol. The presence of these functional groups enhances its solubility and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, blocking their catalytic activity. This is particularly relevant in antibacterial applications where it interferes with folic acid synthesis in bacteria.
- Antimicrobial Activity : Research indicates that sulfonamides like this compound exhibit significant antimicrobial properties. The nitro group may enhance this activity against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may also possess anticancer properties, potentially through mechanisms similar to those observed in other sulfonamide derivatives .
Antimicrobial Effects
This compound has been studied for its antibacterial effects, particularly against resistant strains of bacteria. Its mechanism involves the inhibition of bacterial growth by disrupting folic acid synthesis, which is crucial for bacterial reproduction.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Effective | Inhibition of folate synthesis |
| Escherichia coli | Moderate | Disruption of metabolic pathways |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against H146 xenograft tumors in SCID mice, demonstrating significant tumor growth inhibition and apoptosis induction at specific dosages .
Case Studies and Research Findings
- Antimicrobial Resistance Study : A study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was able to restore the efficacy of traditional antibiotics when used in combination therapies .
- In Vivo Antitumor Activity : In another study, the compound was administered to mice with xenograft tumors. Results showed a marked reduction in tumor size and increased apoptosis markers (PARP and caspase-3 cleavage) after treatment with this compound .
- Mechanistic Insights : Research into the mechanistic pathways revealed that the compound's interaction with protein targets is mediated through hydrogen bonding and hydrophobic interactions due to its unique structural features.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
